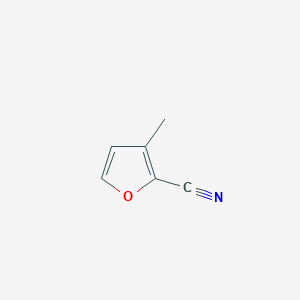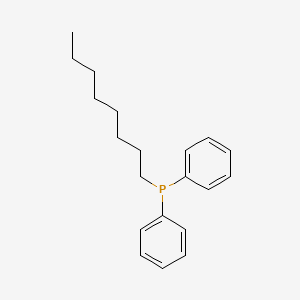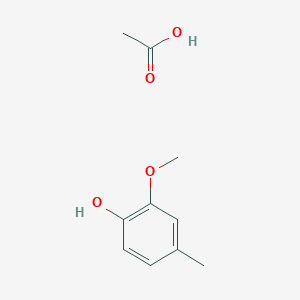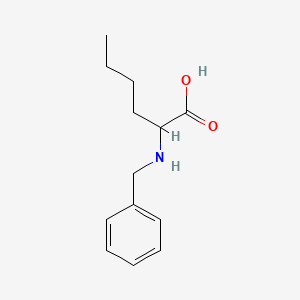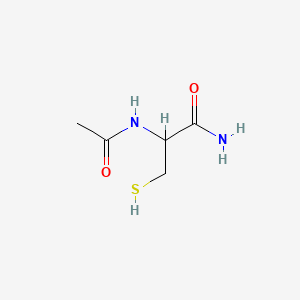
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline is an organic compound with the molecular formula C12H20N2O2 It is a derivative of aniline, featuring both dimethylamino and ethoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline typically involves a multi-step process. One common method starts with the reaction of 2-(dimethylamino)ethanol with sodium hydride at elevated temperatures (130-140°C) to form an intermediate. This intermediate is then reacted with 4-fluorobenzylamine under similar conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzonitrile: Similar in structure but with a nitrile group instead of an aniline group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-2-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit MARK4 sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H20N2O2 |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethoxy]-2-ethoxyaniline |
InChI |
InChI=1S/C12H20N2O2/c1-4-15-12-9-10(5-6-11(12)13)16-8-7-14(2)3/h5-6,9H,4,7-8,13H2,1-3H3 |
InChI-Schlüssel |
IULLNHPWDYMQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OCCN(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)

![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)


![(Butan-2-yl)[1-(4-iodophenyl)ethyl]amine](/img/structure/B12091391.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride](/img/structure/B12091392.png)
